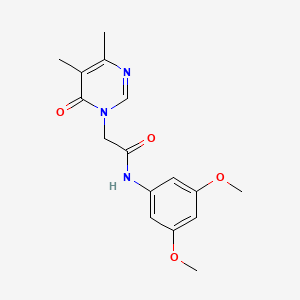
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DPA, and it has been found to have a range of potential applications in various fields, including medicine, pharmacology, and biochemistry. In
作用机制
The mechanism of action of DPA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DPA has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. DPA has also been found to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
DPA has been found to have a range of biochemical and physiological effects in cells and organisms. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DPA has also been found to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In addition, DPA has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
DPA has several advantages for lab experiments, including its high purity and stability, its solubility in various solvents, and its relatively low cost. However, DPA also has some limitations, including its potential toxicity and its limited availability in some regions.
未来方向
There are several potential future directions for the study of DPA. One area of research is the development of DPA-based drugs for the treatment of inflammation and cancer. Another area of research is the investigation of the potential neuroprotective effects of DPA and its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of DPA and its potential as a modulator of various signaling pathways in cells.
合成方法
The synthesis of DPA involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3,5-dimethoxyphenylacetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5-dimethyl-6-oxopyrimidin-1(6H)-amine to form the final product, N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide.
科学研究应用
DPA has been found to have a range of potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. DPA has also been studied for its potential to modulate the immune system and for its potential as a neuroprotective agent.
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-11(2)17-9-19(16(10)21)8-15(20)18-12-5-13(22-3)7-14(6-12)23-4/h5-7,9H,8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRITFHNQWKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

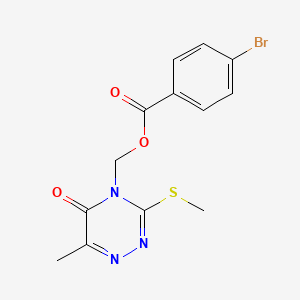
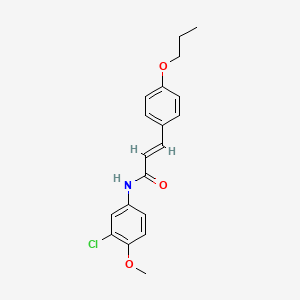

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)
![[cis-2,6-Dimethylpiperidin-1-yl]acetic acid](/img/structure/B2976840.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2976841.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2976843.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride](/img/structure/B2976844.png)
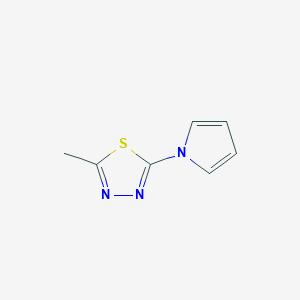
![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)

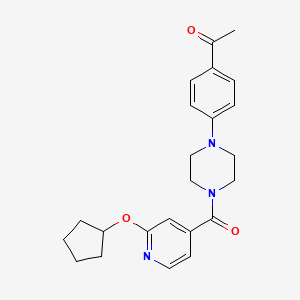
![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)
